

Fosravuconazole L-Lysine Ethanolate Drug Interaction Studies: A Technical Support Resource

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Compound of Interest

Compound Name: *Fosravuconazole L-Lysine Ethanolate*

Cat. No.: *B607541*

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding drug interaction studies of **fosravuconazole L-lysine ethanolate**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for fosravuconazole and its active metabolite, ravuconazole?

Fosravuconazole is a prodrug that is rapidly converted to its active form, ravuconazole. Ravuconazole is metabolized, to a lesser extent than many other azole antifungals, primarily through the cytochrome P450 (CYP) enzyme system.

Q2: What is the potential for fosravuconazole to cause clinically significant drug-drug interactions (DDIs)?

Fosravuconazole has a lower potential for drug-drug interactions compared to some other azole antifungals like itraconazole.^{[1][2][3]} However, it is a moderate inhibitor of CYP3A4 and may affect the pharmacokinetics of drugs that are sensitive substrates of this enzyme.^{[4][5]}

Interactions with other major CYP enzymes and common drug transporters appear to be minor.
[\[4\]](#)[\[5\]](#)[\[6\]](#)

Q3: My experiment shows a significant interaction between fosravuconazole and a CYP3A4 substrate. What could be the cause?

A significant interaction with a CYP3A4 substrate is expected. Clinical studies have shown that fosravuconazole can increase the exposure of midazolam, a sensitive CYP3A4 substrate, by approximately threefold.[\[4\]](#)[\[6\]](#) If the observed interaction is substantially greater than this, consider the following:

- Patient-specific factors: Genetic polymorphisms in CYP3A4 or concomitant medications could alter the extent of the interaction.
- Experimental conditions: Ensure that the dosing and timing of both fosravuconazole and the substrate drug are consistent with established protocols. Review the experimental protocol for any deviations.

Q4: I am not observing the expected mild interaction with a CYP2C9 substrate. What should I check?

Clinical data suggest that fosravuconazole does not have a clinically relevant effect on CYP2C9 activity.[\[4\]](#) If your results deviate, consider these points:

- Substrate sensitivity: The probe drug used may not be a sufficiently sensitive substrate for CYP2C9.
- Assay variability: Review the analytical method for potential sources of error or variability.
- Confounding factors: Ensure no other substances in the experimental system are influencing CYP2C9 activity.

Q5: Are there any known interactions with drug transporters like P-glycoprotein (P-gp)?

Studies have shown that fosravuconazole has no clinically significant inhibitory effects on P-glycoprotein (P-gp), BCRP, OATP1B1, and OATP1B3.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Therefore, clinically relevant interactions with substrates of these transporters are not anticipated.

Troubleshooting Guides

Issue: Unexpectedly High Plasma Concentrations of a Co-administered CYP3A4 Substrate

Possible Cause 1: Moderate Inhibition of CYP3A4 by Fosravuconazole Fosravuconazole is a moderate inhibitor of CYP3A4.^{[4][5]} This can lead to decreased metabolism and consequently, increased plasma concentrations of co-administered drugs that are primarily cleared by CYP3A4.

Troubleshooting Steps:

- **Confirm Substrate Metabolism:** Verify that the co-administered drug is indeed a sensitive substrate of CYP3A4.
- **Review Dosing:** Ensure that the doses of both fosravuconazole and the substrate drug are within the expected therapeutic range.
- **Consider Genetic Variability:** Polymorphisms in the CYP3A4 gene can lead to inter-individual differences in the magnitude of drug interactions.
- **Quantitative Analysis:** Refer to the quantitative data from clinical studies (see Table 1) to determine if the observed increase in exposure is consistent with the expected ~3-fold increase for sensitive substrates like midazolam.^[4]

Issue: Inconsistent Results in Transporter Interaction Assays

Possible Cause 1: Low Potential for Transporter-Mediated Interactions Clinical studies have indicated that fosravuconazole does not cause major interactions with key drug transporters such as P-gp, BCRP, OATP1B1, and OATP1B3.^{[1][4][5][6]}

Troubleshooting Steps:

- **Verify Transporter Substrate:** Confirm that the probe drug used is a specific and sensitive substrate for the transporter being investigated.

- **Assess Assay Sensitivity:** Ensure the in vitro or in vivo model has sufficient sensitivity to detect known inhibitors of the transporter.
- **Review Experimental Protocol:** Carefully examine the experimental design for any factors that could confound the results, such as non-specific binding or the presence of other inhibitors.
- **Compare with Clinical Data:** As shown in Table 2, the effect of fosravuconazole on the pharmacokinetics of digoxin (a P-gp substrate) and rosuvastatin (an OATP1B1/3 and BCRP substrate) is not clinically significant.[\[7\]](#)

Data Presentation

Table 1: Pharmacokinetic Parameters of CYP Probe Drugs With and Without Co-administration of Fosravuconazole (BFE1224)[\[4\]](#)

| CYP Isozyme | Probe Drug | Parameter | Probe Drug Alone (Mean ± SD) | Probe Drug + Fosravuconazole (Mean ± SD) | Geometric Mean Ratio (90% CI) |
|--------------|------------------|----------------|------------------------------|--|-------------------------------|
| CYP1A2 | Caffeine | AUCt (ng·h/mL) | 17500 ± 5400 | 18500 ± 5300 | 1.05 (1.00 - 1.11) |
| | | Cmax (ng/mL) | 3680 ± 970 | 3700 ± 900 | 1.00 (0.95 - 1.06) |
| CYP2C9 | Tolbutamide | AUCt (ng·h/mL) | 98700 ± 29300 | 97300 ± 27600 | 0.98 (0.94 - 1.02) |
| | | Cmax (ng/mL) | 9880 ± 2240 | 9670 ± 2140 | 0.98 (0.94 - 1.02) |
| CYP2C19 | Omeprazole | AUCt (ng·h/mL) | 771 ± 467 | 896 ± 585 | 1.15 (1.02 - 1.30) |
| | | Cmax (ng/mL) | 338 ± 170 | 363 ± 182 | 1.08 (0.97 - 1.21) |
| CYP2D6 | Dextromethorphan | AUCt (ng·h/mL) | 7.97 ± 9.08 | 8.32 ± 8.87 | 1.01 (0.88 - 1.16) |
| | | Cmax (ng/mL) | 1.31 ± 1.28 | 1.32 ± 1.19 | 1.00 (0.87 - 1.14) |
| CYP3A (Oral) | Midazolam | AUCt (ng·h/mL) | 8.87 ± 4.41 | 26.4 ± 11.2 | 2.92 (2.59 - 3.29) |
| | | Cmax (ng/mL) | 3.22 ± 1.70 | 7.64 ± 3.42 | 2.36 (2.07 - 2.68) |
| CYP3A (i.v.) | Midazolam | AUCt (ng·h/mL) | 26.6 ± 6.9 | 36.5 ± 8.0 | 1.38 (1.29 - 1.47) |
| | | Cmax (ng/mL) | 19.1 ± 4.6 | 23.3 ± 4.8 | 1.22 (1.14 - 1.31) |

Table 2: Pharmacokinetic Parameters of Transporter Probe Drugs With and Without Co-administration of Fosravuconazole (BFE1224)[4]

| Transporter (s) | Probe Drug | Parameter | Probe Drug Alone (Mean ± SD) | Probe Drug + Fosravuconazole (Mean ± SD) | Geometric Mean Ratio (90% CI) |
|-----------------|--------------|----------------------------|------------------------------|--|-------------------------------|
| P-gp | Digoxin | AUC _t (ng·h/mL) | 9.83 ± 2.05 | 10.3 ± 2.0 | 1.05 (0.98 - 1.12) |
| | | C _{max} (ng/mL) | 1.04 ± 0.22 | 1.10 ± 0.21 | 1.05 (0.97 - 1.15) |
| OATP1B1/3, BCRP | Rosuvastatin | AUC _t (ng·h/mL) | 78.4 ± 30.1 | 82.5 ± 32.7 | 1.04 (0.94 - 1.15) |
| | | C _{max} (ng/mL) | 9.95 ± 3.47 | 10.1 ± 3.5 | 1.01 (0.89 - 1.14) |

Experimental Protocols

CYP Cocktail Drug Interaction Study[5]

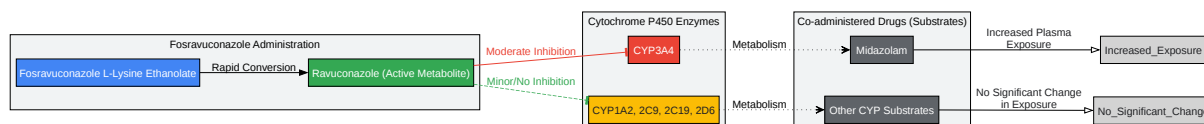
- Objective: To assess the effect of fosravuconazole on the activity of major CYP enzymes.
- Study Design: An open-label, two-period study in healthy subjects.
- Period 1 (Baseline):
 - Day 1: Oral administration of a single dose of the Cooperstown W/T CYP cocktail (caffeine 200 mg, tolbutamide 500 mg, omeprazole 40 mg, dextromethorphan 60 mg, and midazolam 2 mg syrup).
 - Day 2: Intravenous infusion of midazolam (2 mg) over 30 minutes.
- Washout Period: At least 3 days.

- Period 2 (With Fosravuconazole):
 - Days 8-10: Loading dose of fosravuconazole (400 mg twice daily).
 - Days 11-16: Maintenance dose of fosravuconazole (200 mg once daily).
 - Day 15: Oral administration of the CYP cocktail with fosravuconazole.
 - Day 16: Intravenous infusion of midazolam (2 mg) 2 hours after fosravuconazole administration.
- Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of the probe drugs and their metabolites.

Transporter Cocktail Drug Interaction Study[5]

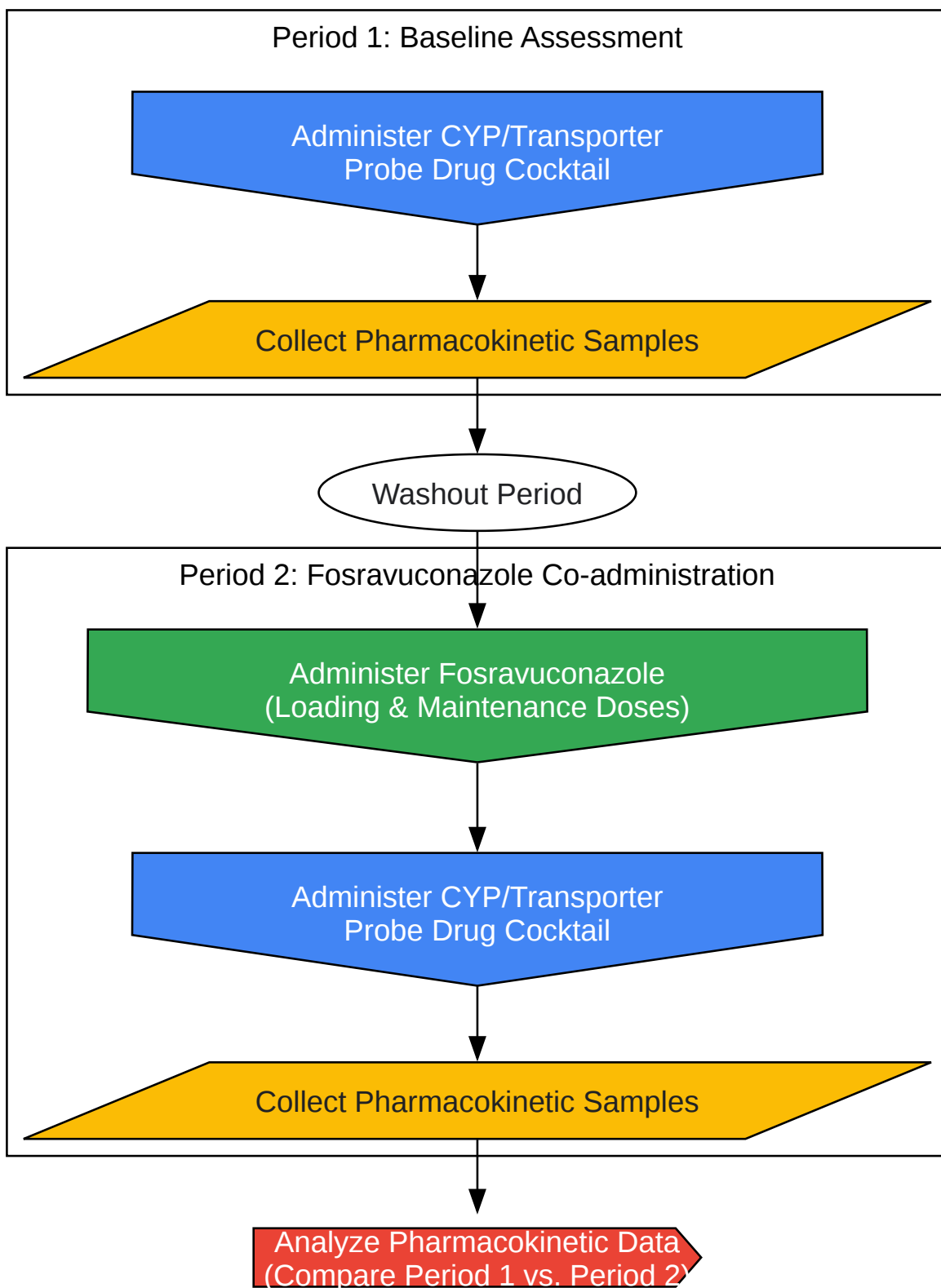
- Objective: To evaluate the effect of fosravuconazole on the activity of key drug transporters.
- Study Design: A separate clinical study in healthy subjects.
- Methodology:
 - A transporter cocktail consisting of digoxin (a P-gp substrate) and rosuvastatin (an OATP1B1/3 and BCRP substrate) was administered to healthy subjects.
 - Pharmacokinetic profiles of digoxin and rosuvastatin were assessed before and after administration of fosravuconazole.

Visualizations



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Caption: Fosravuconazole's primary drug interaction pathway.



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Caption: Clinical drug interaction study workflow.

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